molecular weight and formula of 6-Ethylnicotinonitrile
molecular weight and formula of 6-Ethylnicotinonitrile
An In-Depth Technical Guide to 6-Ethylnicotinonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 6-Ethylnicotinonitrile. We will move beyond simple data recitation to explore the underlying scientific principles, providing a framework for its effective utilization in a research context.
Core Molecular Profile and Physicochemical Landscape
6-Ethylnicotinonitrile is a substituted pyridine derivative, a class of compounds that forms the backbone of numerous pharmaceuticals.[1][2] Understanding its fundamental properties is the first step in any research endeavor. The molecule's identity is established by its chemical formula, C₈H₈N₂, and a molecular weight of 132.16 g/mol .[3][4][5]
The structure consists of a pyridine ring, which is aromatic and weakly basic, substituted with an ethyl group at the 6-position and a nitrile group at the 3-position (nicotinonitrile nomenclature). The nitrile group (C≡N) is a potent electron-withdrawing group and a versatile functional handle, significantly influencing the molecule's electronic properties and reactivity. It is a key pharmacophore in many drug candidates due to its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl groups.[6]
Caption: Proposed synthetic workflow for 6-Ethylnicotinonitrile.
Experimental Protocol: Synthesis of 6-Ethylnicotinonitrile
Causality: This protocol employs a one-pot, three-component reaction. The initial condensation forms a reactive enaminone intermediate. This intermediate then undergoes a cyclocondensation reaction with malononitrile. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring, making this an efficient process.
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Step 1: Enaminone Intermediate Formation.
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To a stirred solution of butan-2-one (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
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Heat the mixture under reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Rationale: This step creates a highly electrophilic enaminone, which is poised for nucleophilic attack in the subsequent cyclization step.
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Step 2: Cyclocondensation.
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To the reaction mixture containing the enaminone intermediate, add malononitrile (1.0 eq) and ammonium acetate (2.5 eq).
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Continue heating under reflux for 6-10 hours. Water generated during the reaction can be removed with a Dean-Stark apparatus to drive the equilibrium towards the product.
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Rationale: The active methylene group of malononitrile acts as a nucleophile, initiating a series of condensation and cyclization reactions that culminate in the formation of the stable aromatic pyridine ring.
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-
Step 3: Work-up and Purification.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Ethylnicotinonitrile.
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Rationale: A standard aqueous work-up removes inorganic salts and water-soluble impurities. Chromatographic purification is essential to isolate the target compound from unreacted starting materials and reaction byproducts, ensuring high purity for subsequent applications.
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Analytical Characterization and Quality Control
Confirming the identity and purity of a synthesized compound is a non-negotiable step in scientific research. A multi-pronged analytical approach ensures the material used in subsequent experiments is verifiably the correct structure and of acceptable purity.
Table 2: Key Analytical Techniques for QC
| Technique | Purpose | Expected Outcome for 6-Ethylnicotinonitrile |
|---|---|---|
| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Structural elucidation (carbon backbone) | Peaks for the nitrile carbon (~118 ppm), aromatic carbons, and aliphatic carbons of the ethyl group. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ at m/z 133.17. |
| HPLC/UHPLC | Purity assessment and quantification | A single major peak with a purity level ≥95% (typically ≥98% for drug discovery applications). |
| FTIR Spectroscopy | Functional group identification | A sharp, strong absorbance band around 2230 cm⁻¹ characteristic of the C≡N stretch. |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Self-Validation: An effective HPLC method must demonstrate specificity (a clean peak for the analyte), linearity (a proportional response to concentration), accuracy, and precision. This protocol establishes a baseline for such a method.
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Instrumentation and Columns:
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Utilize a standard HPLC or UHPLC system equipped with a UV detector. [7][8] * Select a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Rationale: C18 columns are versatile and provide excellent separation for a wide range of small organic molecules with moderate polarity like 6-Ethylnicotinonitrile.
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-
Mobile Phase and Gradient:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Run a gradient from 10% B to 90% B over 10 minutes.
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Rationale: A gradient elution is crucial for ensuring that any potential impurities, which may have different polarities, are effectively separated from the main product peak. Formic acid aids in protonating the pyridine nitrogen, leading to sharper peaks.
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-
Analysis Parameters:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 5 µL.
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Detection Wavelength: 254 nm or 270 nm (based on UV scan).
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Rationale: These are standard starting conditions. The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.
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-
Quantification:
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Prepare a standard curve using samples of known concentration.
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Calculate the purity of the synthesized batch by the area percentage of the main peak relative to the total peak area.
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Applications in Drug Discovery: The Nitrile Pharmacophore
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry. [1]The nitrile group is not merely a synthetic handle but a critical pharmacophore that engages in specific, high-value interactions with biological targets.
Bioisosterism: The nitrile group is a well-established bioisostere of the carbonyl group. [6]Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic the interactions of a ketone or amide within a protein's binding pocket, often with improved metabolic stability and cell permeability.
Caption: Nitrile as a bioisostere for a carbonyl group in drug-receptor interactions.
Therapeutic Potential: Nicotinonitrile derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. [1]The planarity of the pyridine ring allows for favorable π-stacking interactions in ATP-binding sites, while the nitrile can form key hydrogen bonds that confer potency and selectivity. Furthermore, derivatives have shown promise as anti-inflammatory, antimicrobial, and cardiovascular agents. [1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Ethylnicotinonitrile was not found, data from closely related nicotinic acid and nicotinonitrile derivatives suggest that appropriate precautions are necessary. [9][10][11][12]The compound should be handled as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [9][12]* Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [9]* Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. [10] Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9][11]* Avoid contact with skin, eyes, and clothing. [11]* Wash hands thoroughly after handling. [9]* Keep away from strong oxidizing agents and strong bases, as these are incompatible with similar structures. [10] Storage:
-
Store in a tightly closed container. [9]* Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition. [10][12] Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]
References
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Pharmaffiliates. (n.d.). CAS No: 3222-52-4 | Chemical Name: 6-Ethylnicotinonitrile. Retrieved from [Link]
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CASNU.COM. (n.d.). 6-ethylnicotinonitrile[3222-52-4]. Retrieved from [Link]
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Panseri, S., et al. (2014). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. PMC. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. Retrieved from [Link]
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
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PubMed. (2020). Analytical methods for determination of carbonyl compounds and nicotine in electronic No-Smoking aid refill solutions. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]
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El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. Retrieved from [Link]
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Gonzalez-Lopez, M., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Retrieved from [Link]
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Ruiz-Santaquiteria, M., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. Retrieved from [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
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Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]
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ResearchGate. (2023). (PDF) Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation: A Review. Retrieved from [Link]
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